molecular formula C12H17N3O3 B15057251 tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate

tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate

Cat. No.: B15057251
M. Wt: 251.28 g/mol
InChI Key: XYJQTLFDGDJEBA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic system combining pyridine and pyrimidine rings. The tert-butyl carboxylate group at position 8 enhances steric bulk and modulates solubility, making it a key intermediate in pharmaceutical synthesis. Its synthesis often involves multistep reactions, such as coupling with activated esters under Mitsunobu-like conditions, as demonstrated in a 2024 patent application where it was used to derivatize spirocyclic carboxamides . The compound’s reactivity is influenced by the electron-withdrawing 4-oxo group and the tetrahydropyrido ring’s partial saturation, which stabilizes intermediates during functionalization.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl 4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidine-8-carboxylate

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-6-4-5-8-9(15)13-7-14-10(8)16/h7H,4-6H2,1-3H3,(H,13,14,16)

InChI Key

XYJQTLFDGDJEBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=CNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a pyridine derivative with a suitable amine, followed by cyclization and introduction of the tert-butyl ester group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications .

Scientific Research Applications

tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and modulating biological processes .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS No.) Key Substituents/Modifications Similarity Index
tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate 8-tert-butyl carboxylate, 4-oxo, 3,4,6,7-tetrahydro Reference
Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate (139756-21-1) Benzyl ester, 2,4-dichloro substitution 0.58
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-fused ring, trimethoxybenzylidene group, ethyl ester
Potassium 5,7-dimethyl-4-oxo-pyrido[2,3-d]pyrimidine-2-thiolate (1417569-69-7) Potassium thiolate at position 2, 5,7-dimethyl substitution

Key Observations :

  • The benzyl analog (CAS 139756-21-1) replaces the tert-butyl group with a benzyl ester, increasing aromaticity but reducing steric protection. Chlorine atoms at positions 2 and 4 enhance electrophilicity, making it more reactive toward nucleophiles compared to the tert-butyl derivative .
  • Its crystal structure reveals a puckered pyrimidine ring (flattened boat conformation) and bifurcated hydrogen bonding, unlike the partially saturated tetrahydropyrido system in the target compound .
  • The potassium thiolate derivative (CAS 1417569-69-7) replaces the carboxylate with a thiolate group, significantly altering solubility and metal-binding properties .

Physicochemical and Pharmacological Properties

Property tert-Butyl 4-oxo-...carboxylate Benzyl 2,4-dichloro-...carboxylate Thiazolo[3,2-a]pyrimidine Analog
Solubility Moderate (acetonitrile/water) Low (hydrophobic benzyl group) Low (crystalline, H-bonding)
Reactivity Electrophilic at 4-oxo position High (Cl substituents) Stabilized by H-bonding
Pharmacological Role Intermediate in kinase inhibitors Unknown Anticancer, antimicrobial

The tert-butyl derivative’s role as a synthetic intermediate is highlighted in kinase inhibitor development (e.g., Reference Example 107 in EP 4 374 877 A2) .

Biological Activity

tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-cancer, anti-inflammatory, and enzyme inhibition effects.

Chemical Structure

The chemical formula for this compound is C14H17N3O3C_{14}H_{17}N_{3}O_{3} with a molecular weight of 277.31 g/mol. The structure features a pyrido-pyrimidine core which is essential for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to tert-butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound has been shown to inhibit tumor cell growth in human cancer cell lines such as KB (human oral epidermoid carcinoma), IGROV1 (ovarian cancer), and SKOV3 (ovarian carcinoma) at subnanomolar concentrations .
  • Mechanism of Action : The anticancer activity is attributed to selective uptake via folate receptors (FR) and proton-coupled folate transporters (PCFT), allowing for targeted delivery to tumor cells while minimizing effects on normal cells .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • COX-2 Inhibition : In vitro assays revealed that derivatives of pyrimidine compounds showed potent inhibition of cyclooxygenase-2 (COX-2) activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Animal Models : In carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, these compounds demonstrated significant reductions in inflammation markers .

3. Enzyme Inhibition

The biological activity of tert-butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine extends to enzyme inhibition:

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase) : The compound has been identified as an inhibitor of GARFTase, which plays a crucial role in purine nucleotide biosynthesis. This inhibition could potentially circumvent resistance mechanisms seen with traditional therapies by targeting a different pathway than thymidylate synthase (TS) .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Tumor Growth Inhibition : In severe combined immunodeficient mice bearing SKOV3 tumors, the administration of the compound resulted in significant tumor growth inhibition compared to control groups .
  • Selectivity for Tumor Cells : Research indicates that the selectivity for FR and PCFT over the reduced folate carrier (RFC) enhances the therapeutic index of these compounds in treating cancers expressing these receptors .

Data Summary

Activity TypeMechanismModel/AssayResult
AnticancerSelective uptake via FR and PCFTHuman cancer cell linesSubnanomolar inhibition
Anti-inflammatoryCOX-2 inhibitionIn vitro assaysIC50 comparable to celecoxib
Enzyme InhibitionGARFTase inhibitionTumor cell assaysSignificant inhibition

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